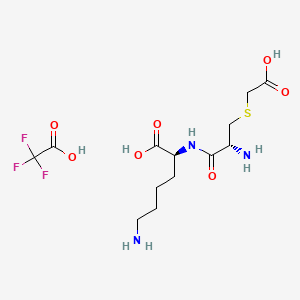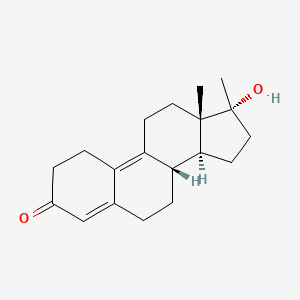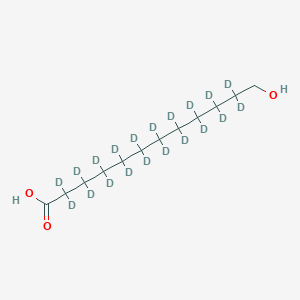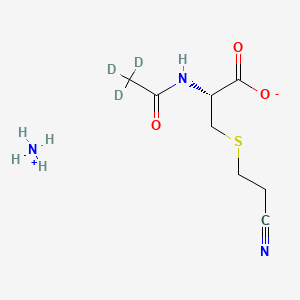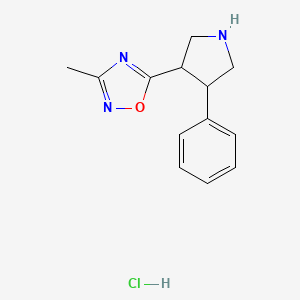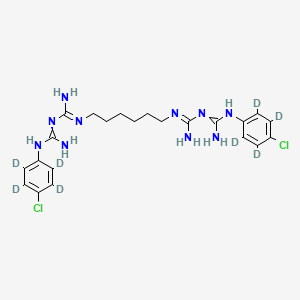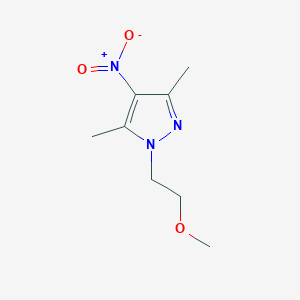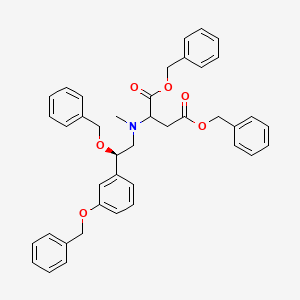
N-(2-Succinyl) Phenylephrine 2,3'-O-Dibenzyl Ether 1,4-Dibenzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester: is a complex organic compound with the molecular formula C41H41NO6 and a molecular weight of 643.77 g/mol. This compound is a protected intermediate in the synthesis of degradation products of acetaminophen.
Métodos De Preparación
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is used as an intermediate in the synthesis of other complex molecules, particularly in the study of degradation products of acetaminophen.
Biology and Medicine: In biology and medicine, this compound may be used in research related to drug metabolism and the development of new pharmaceuticals. Its role as an intermediate makes it valuable for studying the pathways and mechanisms of drug degradation.
Industry: In the industrial sector, this compound could be used in the production of high-purity chemicals and as a reference material for quality control in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is not well-documented. as an intermediate, it likely interacts with various molecular targets and pathways involved in the synthesis and degradation of other compounds. The specific molecular targets and pathways would depend on the context in which it is used.
Comparación Con Compuestos Similares
N-(2-Succinyl) Phenylephrine: A related compound with similar functional groups but lacking the dibenzyl ether and ester protections.
Phenylephrine: A simpler compound used as a decongestant, lacking the succinyl and dibenzyl modifications.
Uniqueness: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in the synthesis of complex molecules. Its structure allows for selective reactions that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C41H41NO6 |
|---|---|
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
dibenzyl 2-[methyl-[(2R)-2-phenylmethoxy-2-(3-phenylmethoxyphenyl)ethyl]amino]butanedioate |
InChI |
InChI=1S/C41H41NO6/c1-42(38(41(44)48-31-35-21-12-5-13-22-35)26-40(43)47-30-34-19-10-4-11-20-34)27-39(46-29-33-17-8-3-9-18-33)36-23-14-24-37(25-36)45-28-32-15-6-2-7-16-32/h2-25,38-39H,26-31H2,1H3/t38?,39-/m0/s1 |
Clave InChI |
SQNISSQJBHQAHS-RVFUZGKFSA-N |
SMILES isomérico |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
SMILES canónico |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


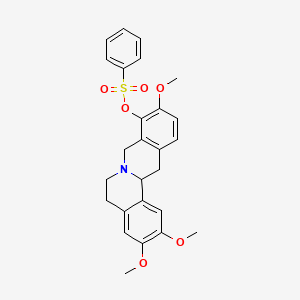
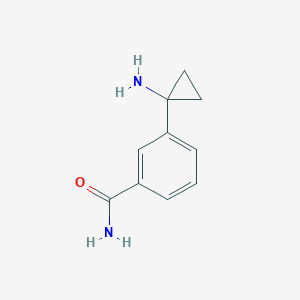

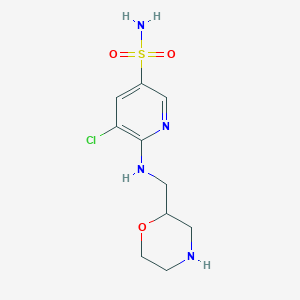
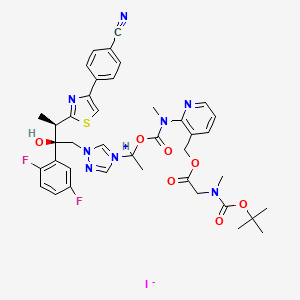
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

